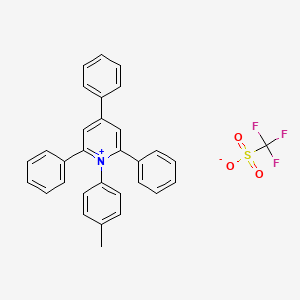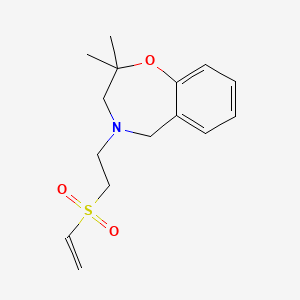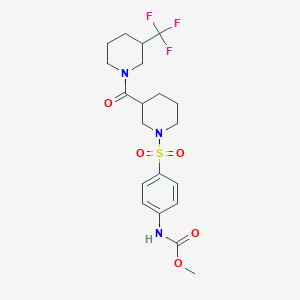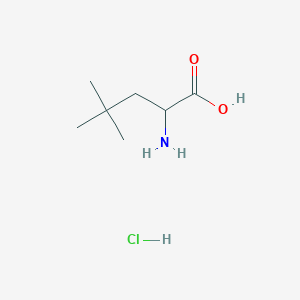
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide” is likely a synthetic organic compound. Compounds with similar structures often have biological activities and are used in medicinal chemistry .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized via multi-step reactions. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction, involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like FT-IR, HR-MS, 1D and 2D NMR analysis . Single-crystal X-ray diffraction is also commonly used to elucidate the structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve multi-step processes, including various types of coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using techniques like UV–Vis spectroscopy, FT-IR, 1H NMR, and mass spectrometry .科学的研究の応用
Synthesis and Antimicrobial Properties
Researchers have developed new derivatives of fluorobenzamides containing the thiadiazole and thiazolidine structures, showcasing promising antimicrobial analogs. By incorporating a fluorine atom in the benzoyl group, these compounds demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom is crucial for enhancing antimicrobial efficacy, highlighting the potential of such compounds in therapeutic applications against microbial diseases (Desai, Rajpara, & Joshi, 2013; Desai, Rajpara, & Joshi, 2013).
Fluorescence and Spectroscopic Analysis
The study of 2-amino-1,3,4-thiadiazoles has revealed interesting dual fluorescence effects, which can be influenced by substituents and aggregation. These effects are of great interest in molecular biology and medicine for developing new fluorescence probes. The research into the fluorescence properties of these compounds, including the impact of specific molecular aggregation and charge transfer processes, opens up possibilities for their application in biological and molecular medical contexts (Budziak et al., 2019; Budziak et al., 2019).
Anticonvulsant Potential
The exploration of 1,3,4-thiadiazole derivatives has shown promise in the search for potential anticonvulsants. Specifically, compounds demonstrating high anticonvulsive activity in models of seizure indicate the therapeutic potential of these derivatives. The development of quality control methods for these substances is a crucial step towards their potential medical application, underscoring the importance of 1,3,4-thiadiazole structures in the development of new antiepileptic drugs (Sych et al., 2018).
将来の方向性
作用機序
Target of Action
It is known that similar compounds with a thiadiazole nucleus have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related studies that the thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that similar compounds with a thiadiazole nucleus can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound’s predicted density is 1385±006 g/cm3, and its predicted acidity coefficient (pKa) is 795±050 . These properties may influence the compound’s bioavailability.
Result of Action
It can be inferred from related studies that thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells .
Action Environment
It is known that the strength of the carbon-fluorine bond in fluorinated compounds can confer stability, making them likely to be recalcitrant in the environment .
特性
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c1-10-4-2-3-5-13(10)14(21)18-16-20-19-15(22-16)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGWYDUJTLEOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2768635.png)
![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2768636.png)

![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2768640.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2768644.png)




![2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2768652.png)
![4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2768653.png)
![N~4~-(3-methylphenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2768654.png)
